m-Tolylacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of m-Tolylacetyl chloride involves chemical reactions that enable the formation of this compound through the interaction with chlorinated solvents. In a study by Zhu and Cole (2000), the promotion of chloride-attachment ions in negative ion electrospray ionization mass spectrometry was achieved using chlorinated solvents such as chloroform and carbon tetrachloride, which may be related to the synthesis processes involving this compound derivatives (Zhu & Cole, 2000).
Molecular Structure Analysis
Molecular structure analysis of compounds related to this compound reveals complex coordination and structural features. For example, coordination compounds with high symmetry, involving chloride or acetylacetonate ligands, have been synthesized, demonstrating the versatile coordination environment that can involve m-Tolylacetyl derivatives (Biswas, Tonigold, & Volkmer, 2008).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse and can lead to the formation of various complex materials. For instance, the ditopic molecule 3-(pyridin-4-yl)acetylacetone, which may mimic the behavior of this compound in certain reactions, acts as a ligand towards mercury(II) halides, leading to the formation of different coordination compounds depending on the nature of the anion and ligand-to-cation ratio (Truong, Merkens, & Englert, 2017).
Physical Properties Analysis
The physical properties of this compound derivatives can be inferred from their molecular structure and chemical reactivity. For instance, the stability, crystalline structure, and solubility in various solvents can be affected by the specific functional groups present in the molecule and its interactions with other chemical species.
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity towards different types of reagents, potential for forming coordination complexes, and behavior in chemical reactions, highlight the compound's versatility in organic and inorganic chemistry. For example, the interaction with metal cations in the formation of carbocations from trityl chlorides demonstrates the complex chemical behavior that can be expected from this compound-related compounds (Hojo, Ueda, & Yamasaki, 1999).
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- m-Tolylacetyl chloride is used in the preparation of heterocyclic compounds. For instance, 2-chloro-N-p-tolylacetamide, derived from this compound, reacts with different compounds to produce Schiff bases and β-lactam derivatives, which have potential pharmaceutical applications (Shaaban, 2017).
Environmental Remediation :
- Molybdenum disulphide (MoS2) nanosheets, which could potentially be synthesized using this compound, have shown efficacy in the removal of mercury from industrial wastewater, such as from the polyvinyl chloride industry. This application is significant for environmental cleanup (Ai et al., 2016).
Electrochemical Processes in Water Treatment :
- Studies on electrochemical processes for water treatment have explored the role of chloride electrolytes, which may include compounds like this compound. These processes are important for the degradation of pollutants and the overall improvement of water quality (Zhang et al., 2016).
Coordination Chemistry and Potential Applications :
- Research in coordination chemistry involving metal-mediated self-assemblies has potential applications in areas like drug delivery and catalysis. This compound could play a role in the synthesis of these coordination cages (Schmidt et al., 2014).
Membrane Technology for Polyphenol Recovery :
- An integrated membrane system for recovering polyphenols from olive mill wastewater has been developed, showcasing the potential use of this compound in such membrane technologies (Garcia-Castello et al., 2010).
Microbial Fuel Cells :
- This compound may be relevant in the development of microbial fuel cells (MFCs), which generate electricity from substrates and wastes. Research in this area focuses on improving performance through novel materials and optimal conditions (Salar‐García et al., 2016).
Mechanism of Action
Safety and Hazards
M-Tolylacetyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
2-(3-methylphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGKEDDFKBVTDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375273 | |
Record name | m-Tolylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13910-79-7 | |
Record name | m-Tolylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13910-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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